一酸化炭素;鉄;鉄(3+);メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diironnonacarbonyl, also known as Diironnonacarbonyl, is a useful research compound. Its molecular formula is C9H3Fe2O9 and its molecular weight is 366.8 g/mol. The purity is usually 95%.

The exact mass of the compound Diironnonacarbonyl is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diironnonacarbonyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diironnonacarbonyl including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

振動スペクトル分析

ジ鉄ノナカルボニルは振動スペクトルの割り当てに使用されます . それは1905年に発見され、3番目の金属カルボニルでした . それは光化学的経路で最初に合成されました . この化合物は、事実上すべての溶媒に不溶で、融点に達する前に373 Kで分解するため、研究が難しい物質です . 固体状態の分光学的データのみが得られています .

赤外線分光法

赤外線分光法は、ジ鉄ノナカルボニルがその用途を見出しているもう1つの分野です . それはX線回折と赤外線分光法によって架橋カルボニルを含むことが示された最初の化合物でした .

ラマン分光法

ラマン分光法は、ジ鉄ノナカルボニルが使用されているもう1つの分野です . この化合物のラマンスペクトルは異なる温度で測定され、温度が低下するにつれてモードの顕著なシャープ化が観察されました .

鉄ナノ粒子の合成

動的光散乱の中央径が約10 nmの鉄ナノ粒子は、ジ鉄ノナカルボニルから窒素雰囲気下で熱分解することによって調製されています

作用機序

Diironnonacarbonyl, also known as Diiron enneacarbonyl, is an organometallic compound with the formula Fe2(CO)9 . This compound is an important reagent in organometallic chemistry and occasionally used in organic synthesis .

Target of Action

The primary targets of Diironnonacarbonyl are organometallic compounds and organic synthesis reactions . It serves as a more reactive source of Fe(0) than Fe(CO)5 .

Mode of Action

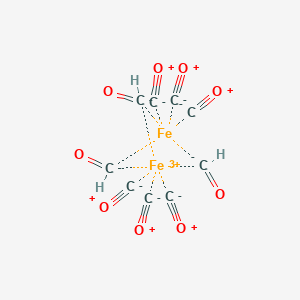

Diironnonacarbonyl consists of a pair of Fe(CO)3 centers linked by three bridging CO ligands . Although older textbooks show an Fe-Fe bond consistent with the 18 electron rule, theoretical analyses have consistently indicated the absence of a direct Fe-Fe bond . This latter model proposes an Fe-C-Fe three-center-two-electron “banana bond” for one of the bridging carbonyls .

Biochemical Pathways

Diironnonacarbonyl is a precursor to compounds of the type Fe(CO)4L and Fe(CO)3(diene) . In these conversions, it is proposed that small amounts of Fe2(CO)9 dissolve according to the following reaction :

Fe2(CO)9 → Fe(CO)5 + Fe(CO)4(THF) Pharmacokinetics

It is virtually insoluble and decomposes at 373 K before melting .

Result of Action

The result of Diironnonacarbonyl’s action is the formation of compounds of the type Fe(CO)4L and Fe(CO)3(diene) . Oxidative addition of allyl bromide to Diironnonacarbonyl gives the allyl iron (II) derivative .

Action Environment

The action of Diironnonacarbonyl is influenced by environmental factors such as temperature and solvent. Its low solubility in common solvents and decomposition at 373 K before melting limit its use .

生化学分析

Biochemical Properties

It is known to be a precursor to compounds of the type Fe(CO)4L and Fe(CO)3(diene) . These conversions are typically conducted as THF slurries . In these conversions, it is proposed that small amounts of Diironnonacarbonyl dissolve according to the following reaction :

Cellular Effects

Its insolubility in common solvents makes it challenging to study its effects on cells.

Molecular Mechanism

It is known that Diironnonacarbonyl can undergo oxidative addition of allyl bromide to give the allyl iron (II) derivative .

Temporal Effects in Laboratory Settings

It is known that Diironnonacarbonyl is virtually insoluble in all common solvents and decomposes at 373 K before melting .

生物活性

Diiron nonacarbonyl, with the formula Fe₂(CO)₉, is a metal carbonyl complex that has garnered attention for its unique chemical properties and potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its cytotoxicity and mechanisms of action.

Synthesis and Structural Characteristics

Diiron nonacarbonyl was first synthesized in 1905 and is notable for being the third metal carbonyl discovered. It is characterized by a D₃h symmetry and consists of two iron centers bonded to nine carbonyl (CO) ligands. Its insolubility in most solvents complicates its study, necessitating solid-state spectroscopic techniques for analysis. Recent studies have utilized infrared and Raman spectroscopy to elucidate its vibrational spectra, confirming the presence of unique bonding configurations within the molecule .

Biological Activity Overview

The biological activity of diiron nonacarbonyl has been investigated primarily in the context of its cytotoxic effects against cancer cell lines. The following sections detail key findings from various studies.

Cytotoxicity Studies

- Cell Lines Tested : Diiron nonacarbonyl has been tested against several cancer cell lines, including A2780 (ovarian cancer) and its cisplatin-resistant variant A2780cisR.

- Mechanism of Action : The cytotoxic mechanism appears to involve redox processes mediated by the iron centers, potentially leading to oxidative stress within the cells. The fragmentation of diiron complexes into monoiron species may also contribute to their antiproliferative effects .

- IC₅₀ Values : Studies have reported varying IC₅₀ values depending on the incubation time and cell type:

| Complex | Cell Line | IC₅₀ (24h) | IC₅₀ (72h) |

|---|---|---|---|

| Diiron Complex 1 | A2780 | 11 µM | 21 µM |

| Diiron Complex 2 | A2780cisR | 2.3 µM | 3.3 µM |

- Comparative Analysis : The monoiron derivative exhibited faster action but lower overall cytotoxicity compared to its diiron precursor, suggesting that while diiron complexes may be better internalized by cells, their fragmentation products could be more reactive once inside .

Case Studies

- Cytotoxicity Against Cancer Cells : One study demonstrated that diiron complexes showed moderate antiproliferative activity against both A2780 and A2780cisR cell lines. The presence of selenium in the ligand structure was noted to enhance biological activity, possibly due to selenium's known anticancer properties .

- Reactivity with Biological Molecules : Another investigation highlighted the interaction of diiron nonacarbonyl with azine derivatives, leading to novel coordination modes that could potentially be exploited for therapeutic applications .

特性

IUPAC Name |

carbon monoxide;iron;iron(3+);methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHO.6CO.2Fe/c9*1-2;;/h3*1H;;;;;;;;/q3*-1;;;;;;;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJSNKHFIBINMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Fe2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula, weight, and key spectroscopic features of diiron enneacarbonyl?

A1: Diiron enneacarbonyl is represented by the molecular formula Fe2(CO)9. It possesses a molecular weight of 363.78 g/mol. A prominent characteristic of this compound is its infrared (IR) spectrum, which displays intense absorptions in the carbonyl region, indicative of both bridging and terminal carbonyl ligands. []

Q2: Is diiron enneacarbonyl air-stable? How is it typically stored?

A2: Diiron enneacarbonyl is sensitive to air and moisture. Upon exposure to air, it undergoes decomposition. Therefore, it is crucial to store this compound under an inert atmosphere, such as nitrogen or argon, and in a tightly sealed container.

Q3: What are some notable catalytic applications of diiron enneacarbonyl?

A3: Diiron enneacarbonyl demonstrates catalytic activity in various organic reactions. For instance, it has been explored as a catalyst in the hydrogenation of unsaturated aliphatic compounds. [] Furthermore, it has found use in the isomerization of N,N-diallylic or N-allylic N-vinylureas to form N,N-divinylureas. []

Q4: How does diiron enneacarbonyl participate in cycloaddition reactions?

A4: Diiron enneacarbonyl facilitates cycloaddition reactions with substrates like azirines, leading to the formation of novel heterocyclic compounds. [] For example, it enables the coupling and insertion reactions of azirines, resulting in unique nitrogen-containing complexes. []

Q5: Can diiron enneacarbonyl promote the formation of aromatic compounds?

A5: Yes, diiron enneacarbonyl has been employed in the synthesis of aromatic compounds through annelation reactions. It has shown promise in the synthesis of 2,3,5,6-tetramethylene-bicyclo[2.2.0]hexanediironhexacarbonyl, a unique complex where the aromaticity of the benzene ring is disrupted. [] Additionally, it can reduce 7-oxanorbornadienes to functionalized benzenes. []

Q6: How does diiron enneacarbonyl react with thioamides and thioesters?

A6: Upon reaction with diiron enneacarbonyl, α,β-unsaturated thioamides and thioesters form iron tricarbonyl complexes. These complexes can undergo further reactions, including ligand substitution and cyclization with alkynes, yielding cyclopentenone thioamide complexes. []

Q7: What is the outcome of reacting diiron enneacarbonyl with pyrylium iodides?

A7: The reaction of diiron enneacarbonyl with pyrylium iodides has been investigated. [] While the specific details require referring to the cited research, this reaction highlights the versatility of diiron enneacarbonyl in interacting with heterocyclic systems.

Q8: Are there instances where diiron enneacarbonyl leads to rearrangement reactions?

A8: Yes, diiron enneacarbonyl has been implicated in rearrangement reactions. A notable example is its ability to induce the rearrangement of santonin. []

Q9: Has computational chemistry been employed to study diiron enneacarbonyl?

A9: While specific examples are limited within the provided research excerpts, computational chemistry techniques, such as density functional theory (DFT) calculations, could be employed to investigate the electronic structure, bonding, and reactivity of diiron enneacarbonyl. These insights could guide the prediction and optimization of its reactions and catalytic properties.

Q10: How do structural modifications of diiron enneacarbonyl influence its reactivity?

A10: While direct SAR studies on diiron enneacarbonyl might be limited, the provided research hints at the importance of its structure. For instance, replacing carbonyl ligands with other groups could significantly alter its reactivity and catalytic properties. []

Q11: What safety precautions should be taken when handling diiron enneacarbonyl?

A11: Given its air and moisture sensitivity, diiron enneacarbonyl should be handled with care under an inert atmosphere using appropriate glovebox techniques. Proper ventilation is crucial, and contact with skin or eyes should be avoided. It's essential to consult the compound's safety data sheet (SDS) for comprehensive safety information.

Q12: What analytical techniques are commonly used to study diiron enneacarbonyl and its reactions?

A13: Characterizing diiron enneacarbonyl and its reactions often involves techniques such as IR spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. [, ] These methods provide valuable information about the compound's structure, bonding, and reaction products.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。